
2-((4-ブロモベンジル)オキシ)ピリジン
概要
説明
2-((4-Bromobenzyl)oxy)pyridine (4-BBP) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound. It is a colorless solid that is soluble in organic solvents and has a variety of biological and chemical applications. 4-BBP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, hormones, and other natural products. In addition, 4-BBP is used in the synthesis of fluorescent dyes and imaging agents used in biomedical research.
科学的研究の応用
医薬品化学: 抗線維化化合物の合成
2-((4-ブロモベンジル)オキシ)ピリジン: は、潜在的な抗線維化活性を示す新規ピリミジン誘導体の合成に使用されます。 これらの化合物は、不死化ラット肝星細胞に対して評価されており、コラーゲン発現とヒドロキシプロリン含有量をin vitroで抑制するという有望な結果を示しており、新規抗線維化薬としての可能性を示しています .
ケミカルバイオロジー: クロマチン/エピジェネティクス研究
ケミカルバイオロジーでは、この化合物はクロマチンとエピジェネティックな修飾を探索するために使用されます。 これは、エピジェネティックな経路を通じて遺伝子発現に影響を与えることができる生物活性化合物の前駆体として役立ち、遺伝子調節に関連する疾患を理解するために不可欠です .
プロテアーゼ阻害研究
2-((4-ブロモベンジル)オキシ)ピリジン: は、プロテアーゼ阻害剤の開発に関与しています。 プロテアーゼは、多くの生物学的プロセスにおいて重要な役割を果たしており、その阻害は、癌やウイルス感染などの疾患に対する新しい治療法につながる可能性があります .
代謝研究
この化合物は、代謝研究においても重要です。 これは、代謝酵素と相互作用する分子を作成するために使用でき、代謝性疾患の研究と治療薬の開発を支援します .
MAPKシグナル伝達経路調査
この化合物は、細胞増殖、分化、アポトーシスにおいて重要な役割を果たすMAPKシグナル伝達経路を調査する上で役立ちます。 この経路の理解は、癌治療における飛躍的な進歩につながる可能性があります .
チロシンキナーゼ阻害剤の開発
医薬品化学における構成要素として、2-((4-ブロモベンジル)オキシ)ピリジンは、癌細胞の増殖を阻害する薬剤の一種であるチロシンキナーゼ阻害剤の開発に貢献しています .
アポトーシスメカニズムの解明
アポトーシスまたはプログラムされた細胞死に関する研究も、この化合物の恩恵を受けています。 これは、アポトーシスを調節できる分子を合成するために使用され、細胞死が調節されていない疾患で標的とすることができるメカニズムに関する洞察を提供します .
創薬と開発
最後に、2-((4-ブロモベンジル)オキシ)ピリジンは、創薬と開発という広範な分野で役割を果たしています。 さまざまな生物活性化合物を合成する際の汎用性は、新しい治療薬の探索における貴重な資産となります .
特性
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)
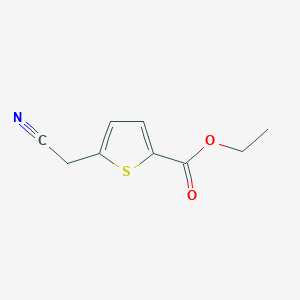
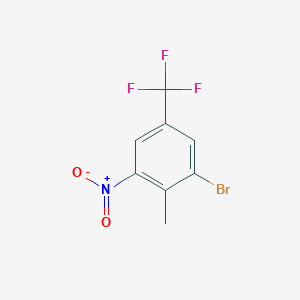
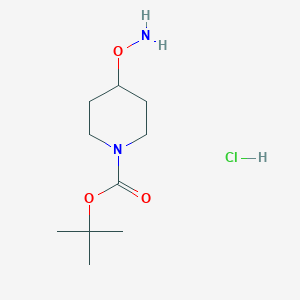


![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)
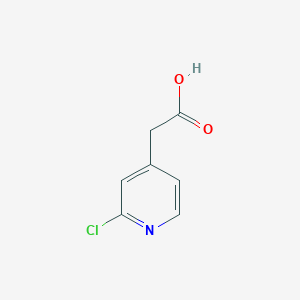
![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)
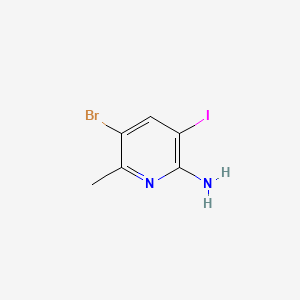
![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)
